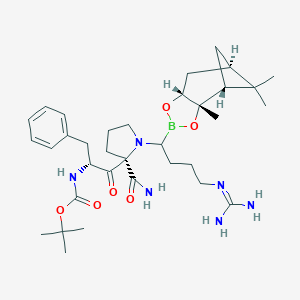
Boc-phe-pro-boroarg-OH
Descripción general
Descripción
Boc-phe-pro-boroarg-OH is a synthetic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory effects on thrombin, an enzyme involved in blood coagulation. The structure of this compound includes a boronic acid moiety, which is crucial for its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-phe-pro-boroarg-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis. The key steps include:
- Coupling of Boc-protected phenylalanine (Boc-phe-OH) to the resin.
- Sequential addition of Boc-proline (Boc-pro-OH) and Boc-arginine (Boc-arg-OH) using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
- Introduction of the boronic acid moiety to the arginine residue .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions: Boc-phe-pro-boroarg-OH undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol
Major Products:
- Oxidation yields boronic esters.
- Reduction yields boranes.
- Substitution yields the free amine .
Aplicaciones Científicas De Investigación
Boc-phe-pro-boroarg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and peptidomimetics.
Biology: Serves as a tool to study enzyme inhibition, particularly thrombin inhibition.
Medicine: Investigated for its potential as an anticoagulant and in the treatment of thrombotic disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mecanismo De Acción
Boc-phe-pro-boroarg-OH exerts its effects by inhibiting thrombin, a serine protease involved in the conversion of fibrinogen to fibrin during blood coagulation. The boronic acid moiety forms a reversible covalent bond with the serine residue in the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the formation of blood clots .
Comparación Con Compuestos Similares
- Ac-(D)Phe-Pro-boroArg-OH
- Boc-Phe-Pro-OH
- Boc-Phe-Leu-Phe-Leu-Phe-COOH
Comparison:
Ac-(D)Phe-Pro-boroArg-OH: Similar inhibitory effects on thrombin but differs in the protecting groups and specific amino acid sequence.
Boc-Phe-Pro-OH: Lacks the boronic acid moiety, making it less effective as a thrombin inhibitor.
Boc-Phe-Leu-Phe-Leu-Phe-COOH: Used in angiogenesis research, highlighting its role in inhibiting vascular endothelial growth factor (VEGF) activity .
Boc-phe-pro-boroarg-OH stands out due to its potent thrombin inhibitory activity and the presence of the boronic acid moiety, which is crucial for its mechanism of action.
Propiedades
IUPAC Name |
tert-butyl N-[(2R)-1-[(2R)-2-carbamoyl-1-[4-(diaminomethylideneamino)-1-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]pyrrolidin-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53BN6O6/c1-31(2,3)45-30(44)40-23(18-21-12-8-7-9-13-21)27(42)34(28(36)43)15-11-17-41(34)26(14-10-16-39-29(37)38)35-46-25-20-22-19-24(32(22,4)5)33(25,6)47-35/h7-9,12-13,22-26H,10-11,14-20H2,1-6H3,(H2,36,43)(H,40,44)(H4,37,38,39)/t22-,23-,24-,25-,26?,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZJJKRAENLJIA-XOQVERFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=C(N)N)N4CCCC4(C(=O)C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)C(CCCN=C(N)N)N4CCC[C@@]4(C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53BN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926992 | |
| Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130982-44-4 | |
| Record name | t-Butyloxycarbonyl-phenylalanyl-prolyl-boroarginine-C10H16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130982444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


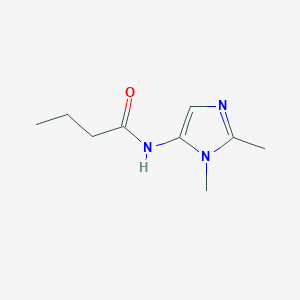
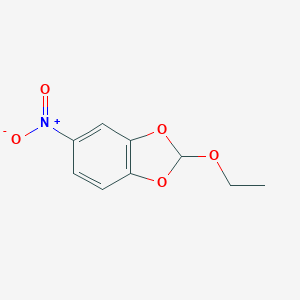
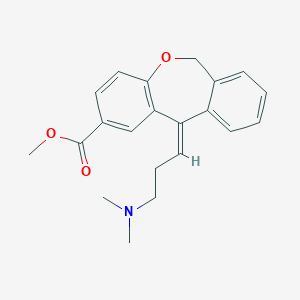
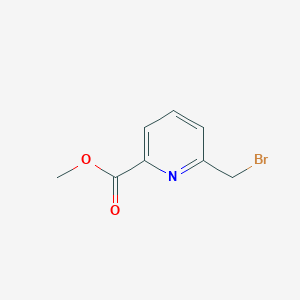
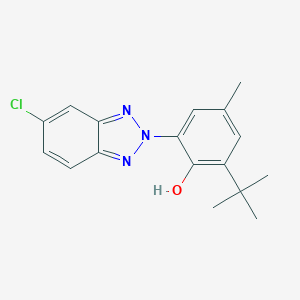
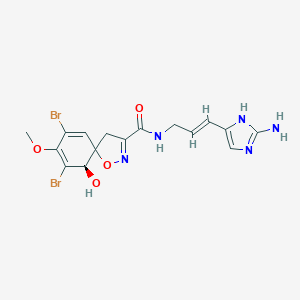
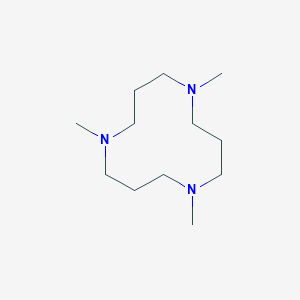
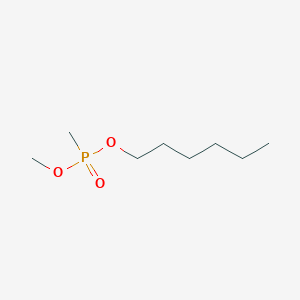
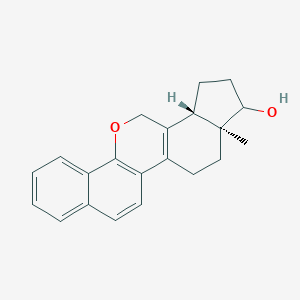
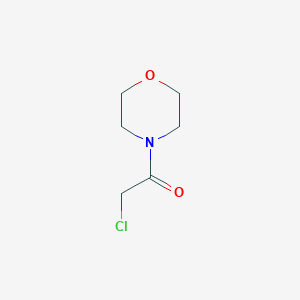
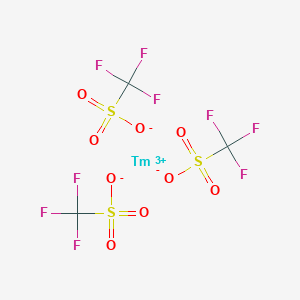
![Thieno[3,4-d]isoxazole, 4,6-dihydro-, 5,5-dioxide (9CI)](/img/structure/B141685.png)
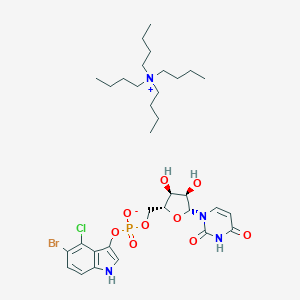
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
